molecular formula C13H8ClFN2O B3036164 2-(2-chloro-6-fluorophenyl)-1H-1,3-benzimidazol-1-ol CAS No. 339009-65-3

2-(2-chloro-6-fluorophenyl)-1H-1,3-benzimidazol-1-ol

Cat. No. B3036164
CAS RN: 339009-65-3
M. Wt: 262.66 g/mol
InChI Key: DCSJHYMXBKGBQA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and imidazole), as well as the electronegative chlorine, fluorine, and hydroxyl groups. These groups could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the aromatic rings and the electronegative chlorine, fluorine, and hydroxyl groups in this compound would likely influence its properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Antiviral Activity

A compound structurally similar to 2-(2-chloro-6-fluorophenyl)-1H-1,3-benzimidazol-1-ol, namely 1-(2'-chloro,6'-fluorophenyl) derivative of 1H,3H-thiazolo[3,4-a]benzimidazole, has shown significant in vitro antiviral activity against the human immunodeficiency virus (HIV) (Chimirri et al., 1991).

Crystallography and Spectroscopy

A study on bis[2-(2-chloro-4-fluorophenyl)-1H-Benzimidazole]-hydrate, a related compound, focused on its crystal structure, characterized using X-ray crystallography. This research provides insights into the molecular arrangement and properties of such benzimidazole derivatives (Hong et al., 2010).

Antipsychotic Potential

Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which are structurally related to the subject compound, revealed potential antipsychotic properties. These compounds reduced spontaneous locomotion in mice, a characteristic similar to known antipsychotics, without binding to D2 dopamine receptors (Wise et al., 1987).

Antibacterial and Antioxidant Activity

Benzimidazole derivatives, including those similar to 2-(2-chloro-6-fluorophenyl)-1H-1,3-benzimidazol-1-ol, have been synthesized and tested for their antibacterial and antioxidant activities. These compounds have shown high effectiveness against various bacterial strains and significant antioxidant properties (Tumosienė et al., 2018).

Antihypertensive Activity

In a study focusing on Benzimidazole derivatives, including those with chloro and fluorophenyl groups, significant antihypertensive activity was observed. This suggests the potential application of these compounds in the treatment of hypertension (Sharma et al., 2010).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, many benzimidazole derivatives are used as pharmaceuticals and their mechanisms of action involve interaction with biological targets. Without more information, it’s difficult to speculate on the mechanism of action of this particular compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many benzimidazole derivatives are relatively safe for use as pharmaceuticals, but some can be hazardous. Without specific information, it’s difficult to provide a detailed safety and hazards analysis .

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-hydroxybenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFN2O/c14-8-4-3-5-9(15)12(8)13-16-10-6-1-2-7-11(10)17(13)18/h1-7,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSJHYMXBKGBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloro-6-fluorophenyl)-1H-1,3-benzimidazol-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-chloro-6-fluorophenyl)-1H-1,3-benzimidazol-1-ol
Reactant of Route 2
2-(2-chloro-6-fluorophenyl)-1H-1,3-benzimidazol-1-ol
Reactant of Route 3
2-(2-chloro-6-fluorophenyl)-1H-1,3-benzimidazol-1-ol
Reactant of Route 4
Reactant of Route 4
2-(2-chloro-6-fluorophenyl)-1H-1,3-benzimidazol-1-ol
Reactant of Route 5
2-(2-chloro-6-fluorophenyl)-1H-1,3-benzimidazol-1-ol
Reactant of Route 6
2-(2-chloro-6-fluorophenyl)-1H-1,3-benzimidazol-1-ol

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